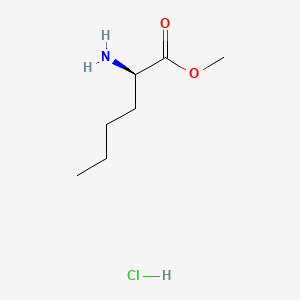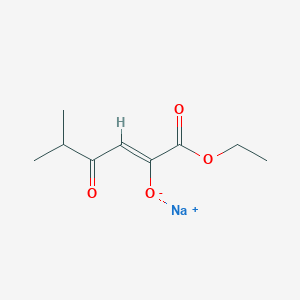![molecular formula C12H10BrN3OS B1466130 5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-58-2](/img/structure/B1466130.png)
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Vue d'ensemble
Description
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile, also known as 5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-benzonitril, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiadiazole derivative, a type of heterocyclic compound that has five atoms in its ring structure. It is used as a reagent in organic synthesis, as an intermediate in pharmaceuticals, and in other applications.
Applications De Recherche Scientifique
Photodynamic Therapy Applications : A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with thiadiazole derivatives. These compounds showed potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield.
Antimicrobial Applications : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives. These compounds displayed significant antibacterial and antifungal activity.
Antipsychotic and Anticonvulsant Agents : In a study by Kaur et al. (2012), various substituted benzoxazepine and benzothiazepine compounds, including those with thiadiazole moieties, were synthesized and screened for their antipsychotic and anticonvulsant activities. One compound in particular was identified as the most active in this series.
Photochemical Properties for Photodynamic Therapy : Şahal et al. (2018) researched the synthesis, characterization, and photochemical properties of zinc(II) phthalocyanine complexes substituted with thiadiazole derivatives, aimed at being used as photosensitizers in photodynamic therapy.
Antifungal and Antibacterial Agents : Shukla & Srivastava (2008) synthesized new thiadiazoles evaluated for their antifungal and antibacterial activities against various pathogens, suggesting the potential of these compounds in treating infections.
Molecular Organization Studies in Lipid Bilayers : Kluczyk et al. (2016) studied the molecular organization of thiadiazole derivatives in lipid bilayers, contributing to understanding how these compounds interact with biological membranes.
Propriétés
IUPAC Name |
5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c1-7(2)17-10-4-3-8(5-9(10)6-14)11-15-16-12(13)18-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCPCOUVFFKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)

![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)


![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)
![Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1466060.png)



![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)